molecular formula C14H8Cl2N4OS B500613 2,4-dichloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

2,4-dichloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B500613
M. Wt: 351.2g/mol
InChI Key: SQVZIHCUVAJITG-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with the molecular formula C14H8Cl2N4OS. This compound is characterized by the presence of a benzamide core substituted with dichloro groups and a pyridinyl-thiadiazol moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with 5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides .

Scientific Research Applications

2,4-dichloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both dichloro and pyridinyl-thiadiazol groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H8Cl2N4OS

Molecular Weight

351.2g/mol

IUPAC Name

2,4-dichloro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H8Cl2N4OS/c15-9-1-2-10(11(16)7-9)12(21)18-14-20-19-13(22-14)8-3-5-17-6-4-8/h1-7H,(H,18,20,21)

InChI Key

SQVZIHCUVAJITG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NN=C(S2)C3=CC=NC=C3

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NN=C(S2)C3=CC=NC=C3

Origin of Product

United States

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